2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring, a chlorinated aniline moiety, and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzisothiazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Coupling with Aniline: The chlorinated benzisothiazole is coupled with aniline in the presence of a base such as sodium hydroxide to form the 2-chloroanilino derivative.
Esterification: The final step involves the esterification of the anilino derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Ester Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Aniline derivatives, thiol derivatives
Ester Hydrolysis: Carboxylic acids, alcohols
Scientific Research Applications
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Bromo(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4,5-trimethoxybenzoate
- 2-[2-Iodo(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4,5-trimethoxybenzoate
- 2-[2-Fluoro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4,5-trimethoxybenzoate
Uniqueness
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the benzisothiazole ring, chlorinated aniline moiety, and trimethoxybenzoate group provides a distinct chemical profile that can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C25H23ClN2O7S |
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Molecular Weight |
531.0 g/mol |
IUPAC Name |
2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H23ClN2O7S/c1-32-20-14-16(15-21(33-2)23(20)34-3)25(29)35-13-12-28(19-10-6-5-9-18(19)26)24-17-8-4-7-11-22(17)36(30,31)27-24/h4-11,14-15H,12-13H2,1-3H3 |
InChI Key |
AQZFWOWBQSKGHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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